(2S)-1-(9H-Carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol, commonly known as carazolol, is a chemical compound with significant pharmacological potential. It belongs to the class of carbazole derivatives and exhibits properties that may be beneficial in treating various medical conditions. The compound's molecular formula is , with a molecular weight of approximately 290.38 g/mol .
Carazolol is classified as a beta-adrenergic antagonist, which means it can inhibit the action of catecholamines on beta-adrenergic receptors. This classification places it within the broader category of sympatholytic agents, which are known for their role in managing cardiovascular diseases by lowering heart rate and reducing blood pressure. The compound has been studied for its cardioprotective, hepatoprotective, and lipolytic effects .
The synthesis of (2S)-1-(9H-Carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol typically involves several key steps:
For example, a reported synthesis involved reacting 9H-carbazole with appropriate aldehydes and N-substituted maleimides under specific conditions to yield high-purity products .
The molecular structure of (2S)-1-(9H-Carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol features a carbazole moiety linked to an isopropylamino group via an ether bond.
(2S)-1-(9H-Carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol participates in various chemical reactions that highlight its reactivity:
These reactions are critical for understanding how modifications to the structure can impact biological activity.
The mechanism of action for (2S)-1-(9H-Carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol primarily involves its interaction with beta-adrenergic receptors:
(2S)-1-(9H-Carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications.
(2S)-1-(9H-Carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol has several promising applications in scientific research:
(2S)-1-(9H-Carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol (commonly known as (S)-carazolol) exhibits differential binding affinity across β-adrenergic receptor (βAR) subtypes due to its unique structural features. As a high-affinity antagonist at β1AR and β2AR but not β3AR, its selectivity is governed by:
The carbazole moiety of (S)-carazolol creates steric clashes within the orthosteric binding pocket of β3AR, which has a larger volume (Val114, Leu309) compared to β1/β2AR (Asn123, Tyr308). This prevents stable binding and explains its lack of antagonism at β3AR [6]. Additionally, β3AR’s extracellular loop 2 (ECL2) lacks a key proline residue (present in β1/β2AR), reducing conformational flexibility needed to accommodate (S)-carazolol’s rigid fused-ring system [6].
Table 1: Key Residues Influencing (S)-Carazolol Selectivity
Receptor Subtype | Residue Position | Residue Identity | Effect on Binding |
---|---|---|---|
β1AR/β2AR | Transmembrane Helix 4 | Aspartic acid | Salt bridge with amine |
β3AR | Transmembrane Helix 4 | Glutamic acid | Weaker ionic interaction |
β1AR/β2AR | Transmembrane Helix 5 | Phenylalanine | π-Stacking with carbazole |
β3AR | Transmembrane Helix 5 | Leucine | No aromatic stacking |
ECL1 acts as a selectivity filter for (S)-carazolol. In β2AR (PDB ID: 2RH1), ECL1 residues Tyr89 and Asp91 form hydrogen bonds with the carbazole oxygen and isopropylamine group, stabilizing the antagonist conformation [7] [8]. Mutation of Tyr89 to alanine in β2AR reduces (S)-carazolol affinity by 100-fold, confirming its role in coordinating the ligand’s hydrophobic core [6]. In contrast, β1AR’s ECL1 lacks these polar residues, relying instead on hydrophobic contacts with Val134 and Leu137 [6].
(S)-Carazolol binding stabilizes inactive states of β1AR and β2AR through allosteric networks:
Table 2: Allosteric Effects of (S)-Carazolol on GPCR States
Conformational Change | Key Residues Involved | Functional Outcome |
---|---|---|
TM6 Inward Shift | Phe282 (β2AR), Phe289 (β1AR) | Gs uncoupling |
ICL2 Expansion | Arg139 (β1AR), Glu268 (β2AR) | Gi protein recruitment |
ECL2 Rigidification | Cys106-Cys191 (β2AR disulfide) | Arrestin bias |
(S)-Carazolol’s bicyclic aromatic system enables distinct interactions vs. other β-antagonists:
Table 3: Interaction Profiles of β-Blockers with β2AR
Ligand | H-Bonds | π-Stacking | Water-Mediated Contacts |
---|---|---|---|
(S)-Carazolol | Ser203, Asp113, Asn90 | Phe290, Trp109 | 4 water molecules |
Cyanopindolol | Ser203, Asp113 | Phe290 | 2 water molecules |
Propranolol | Asp113 | None | None |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3